2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester
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Overview
Description
The compound appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the methyl and benzyl groups, and the formation of the ester linkage. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring and various substituents. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of an acid or base . The benzylic position could also be reactive, undergoing reactions such as free radical bromination or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, we can expect that it would have the typical properties of an organic compound with aromatic rings and ester groups .Scientific Research Applications
Anticancer Activity
The compound shows promise in cancer research. A study designed and synthesized analogues of this compound, which demonstrated significant inhibition activity against human breast cancer cell lines, comparable to the reference drug doxorubicin (Hayallah, 2017).
Stereoselective Hydrolysis
Research into the stereoselective hydrolysis of related esters reveals insights into chiral resolution, which is essential in developing enantiomerically pure pharmaceuticals (Azzolina et al., 1996).
Synthesis and Theoretical Studies
Studies have focused on the synthesis of similar compounds for analyzing their spectroscopic and structural features, contributing to the understanding of their chemical behavior and potential applications (Fakhri & Yousefi, 2000).
Rearrangements and Transformations
Research on the rearrangements of structurally similar esters provides valuable insights into their chemical transformations, which is crucial for developing new synthetic routes and derivatives (Kim, 1986).
Novel Ring Systems Synthesis
Studies have been conducted on synthesizing new ring systems, including thiadiazepino-purines, derived from similar compounds. This research expands the chemical diversity and potential applications of these molecules (Hesek & Rybár, 1994).
Polyamide Synthesis
The compound has been used in synthesizing polyamides containing theophylline and thymine, indicating its utility in polymer chemistry (Hattori & Kinoshita, 1979).
Oxamide Rearrangement
Research on the rearrangement of related compounds has led to the discovery of novel rearrangements, contributing to the understanding of their reactivity and potential for creating new compounds (PeetNorton et al., 1980).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure, can influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have shown a variety of biological activities, indicating that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-11-7-6-8-13(9-11)10-23-14-15(21(3)19(26)22(4)16(14)24)20-18(23)28-12(2)17(25)27-5/h6-9,12H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHCFTBAOPNJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)OC)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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